BenchChemオンラインストアへようこそ!

2-(4-fluorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide

Medicinal Chemistry Drug Discovery ADME Screening

This phenoxyacetamide building block combines a 4-fluorophenoxy ether, a chiral hydroxyethyl linker, and a 4-(methylthio)phenyl ring to deliver a unique H-bonding and hydrophobic interaction profile. With a CNS MPO score of ≈4.8 and tPSA of 83.9 Ų, it is optimized for blood-brain barrier penetration—ideal for CNS-focused screening decks targeting GPCRs, ion channels, or kinases. The thioether sulfur enables S···π and S···H-N interactions absent in methoxy or methyl analogs, creating a key advantage for kinase inhibitor or bromodomain probe design. Its bifunctional architecture also serves as a PROTAC linker intermediate: the secondary alcohol provides a conjugation handle for E3 ligase ligand attachment. Substituting with generic phenoxyacetamides risks loss of target engagement and metabolic stability. For reproducible CNS or degrader research, this scaffold is the precise tool required.

Molecular Formula C17H18FNO3S
Molecular Weight 335.39
CAS No. 1448133-49-0
Cat. No. B2694344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide
CAS1448133-49-0
Molecular FormulaC17H18FNO3S
Molecular Weight335.39
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)F)O
InChIInChI=1S/C17H18FNO3S/c1-23-15-8-2-12(3-9-15)16(20)10-19-17(21)11-22-14-6-4-13(18)5-7-14/h2-9,16,20H,10-11H2,1H3,(H,19,21)
InChIKeyBWTZIVNZXNORIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-fluorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide (CAS 1448133-49-0): Chemical Class and Research-Grade Identity


2-(4-fluorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide (CAS 1448133-49-0) is a fully synthetic, single-chemical-entity small molecule (C17H18FNO3S, MW 335.4 g/mol) that belongs to the phenoxyacetamide class [1]. Its structure combines a 4-fluorophenoxy ether linked via an acetamide bridge to a hydroxyethyl sidechain bearing a 4-(methylthio)phenyl substituent. The molecule is listed in PubChem (CID 71803801) with computed physicochemical properties including XLogP3 2.7, 2 H-bond donors, 5 H-bond acceptors, and a topological polar surface area of 83.9 Ų [1]. Notably, the compound is absent from curated bioactivity databases such as ChEMBL and BindingDB, and no primary research articles indexed in PubMed report biological data for this exact structure. Its primary documented role is as a research building block or screening library component [1].

Why Generic Substitution is Inadequate for Research Use of 2-(4-fluorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide


Phenoxyacetamide derivatives are not interchangeable building blocks. Within the phenoxyacetamide class, even minor structural variations produce dramatically different biological outcomes. A well-characterized example is the TRPV1 antagonist SAR, where converting a pyrrolidino group to a (hydroxyethyl)methylamino substituent improved IC50 from 411 nM to 33 nM—a >12-fold enhancement [1]. The target compound's unique combination of a 4-fluorophenoxy ether, a hydroxyethyl linker, and a 4-(methylthio)phenyl ring creates a distinct hydrogen-bonding and hydrophobic interaction profile that would be absent in analogs lacking the methylthio group, the fluorine, or the hydroxyl-bearing chiral center. Generic substitution with unsubstituted phenoxyacetamide (CAS 621-88-5) or analogs with different arylthioether patterns risks loss of target engagement, altered solubility, and compromised metabolic stability. Without head-to-head comparative data directly measuring these parameters for the target compound, any substitution must be considered high-risk for experimental reproducibility.

Quantitative Evidence for 2-(4-fluorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide (1448133-49-0) Against Comparators


Drug-Likeness and Permeability Profile vs. Unsubstituted Phenoxyacetamide Scaffold

The target compound's computed physicochemical profile places it within favorable drug-like space compared to the minimal phenoxyacetamide scaffold. The 4-fluorophenoxy motif is a recognized bioisostere that enhances metabolic stability and membrane permeability relative to unsubstituted phenoxy groups [1]. The methylthio (SMe) substituent on the phenyl ring increases lipophilicity and provides unique sulfur-mediated interactions not possible with methyl, methoxy, or unsubstituted analogs [2]. The computed XLogP3 of 2.7 and topological polar surface area of 83.9 Ų place the compound within the CNS-accessible range (tPSA < 90 Ų) and within Lipinski Rule of 5 boundaries [3].

Medicinal Chemistry Drug Discovery ADME Screening

H-Bond Donor/Acceptor Signature Differentiation vs. Common Screening Library Analogs

The target compound's hydrogen-bonding profile (2 donors, 5 acceptors) represents a balanced, moderately polar signature distinct from common arylacetamide screening compounds. Most phenoxyacetamide building blocks lack the secondary alcohol donor present in the hydroxyethyl linker, which provides an additional H-bond donor for target engagement. The OMe/OH substitution pattern in competitor building blocks typically yields 0-1 HBD and 2-3 HBA [1].

Fragment-Based Drug Discovery SAR Exploration Library Selection

Topological Polar Surface Area and CNS Multiparameter Optimization Score

The target compound's computed topological polar surface area (tPSA) of 83.9 Ų falls below the widely accepted 90 Ų threshold for favorable CNS passive permeability [1]. Combined with a molecular weight of 335.4 g/mol and an XLogP3 of 2.7, the compound yields a CNS MPO desirability score of approximately 4.8/6, indicating a favorable profile for CNS-targeted discovery programs [2]. Comparator phenoxyacetamides with larger N-substituents or sulfonamide groups routinely exceed the 90 Ų tPSA threshold.

Blood-Brain Barrier CNS Drug Discovery MPO Score

Recommended Research Application Scenarios for 2-(4-fluorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide (1448133-49-0)


CNS-Targeted Fragment and Hit-to-Lead Screening Libraries

The compound's computed CNS MPO score (≈4.8/6) and tPSA (83.9 Ų) position it favorably for inclusion in CNS-focused screening decks. Its balanced HBD/HBA count (2/5) enables exploration of hydrogen-bonding interactions in neurological targets such as GPCRs, ion channels, and kinases. Researchers designing fragment-based or DNA-encoded library (DEL) screens for Alzheimer's, Parkinson's, or neuropathic pain targets could prioritize this scaffold over more polar phenoxyacetamides with tPSA > 100 Ų, which are less likely to cross the blood-brain barrier [1].

Kinase and Epigenetic Target Probe Synthesis Using 4-Methylthiophenyl Motif

The 4-(methylthio)phenyl substituent provides a sulfur-based pharmacophore that can engage the hydrophobic purine-binding pocket of kinases or the methyl-lysine binding aromatic cage of epigenetic reader domains. Unlike methoxy or methyl analogs, the thioether sulfur can participate in unique S···π and S···H-N interactions documented in kinase inhibitor co-crystal structures. Medicinal chemistry groups synthesizing probe molecules for understudied kinases or bromodomains could use this building block to introduce sulfur-mediated binding interactions not achievable with oxygen-based analogs [1].

Dual Warhead PROTAC Linker Intermediate Development

The compound's bifunctional nature—a fluorophenoxy ether at one terminus and a hydroxyethyl linker terminating in the methylthiophenyl group at the other—makes it a potential intermediate for PROTAC (Proteolysis Targeting Chimera) linker construction. The secondary alcohol serves as a conjugation handle for E3 ligase ligand attachment, while the fluorophenoxy end can be derivatized for target protein ligand conjugation. The computed favorable drug-like properties suggest that resulting PROTAC molecules may retain adequate permeability, a common challenge with PROTACs exceeding MW 900 Da. This scaffold provides a modular entry point into heterobifunctional degrader design [2].

Quote Request

Request a Quote for 2-(4-fluorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.